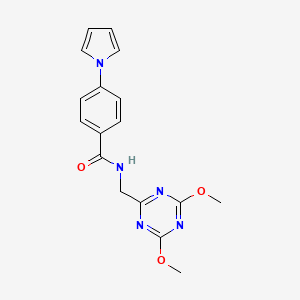

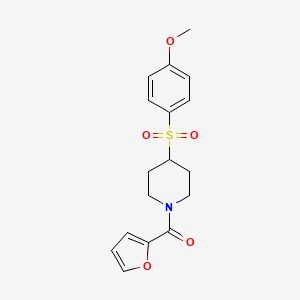

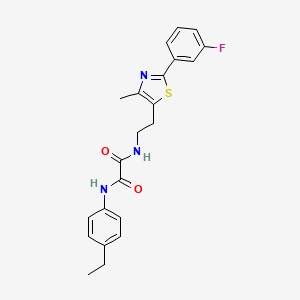

![molecular formula C20H19N3O2 B2382604 (1-(ベンゾ[d]オキサゾール-2-イル)ピロリジン-2-イル)(インドリン-1-イル)メタノン CAS No. 1796887-27-8](/img/structure/B2382604.png)

(1-(ベンゾ[d]オキサゾール-2-イル)ピロリジン-2-イル)(インドリン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

- 研究者は、ベンゾ[d]オキサゾールおよびピロリジン部分を含む誘導体の抗腫瘍の可能性を探求してきました。 これらの化合物は、癌細胞株に対して細胞毒性を示し、さらなる調査の興味深い候補となっています .

- 例えば、Rajendranらは、1-置換-2-(5-置換-1-フェニル-1-H-ピラゾール-3-イル)-1H-ベンゾ[d]イミダゾールを合成し、MCF-7およびCaCo-2などの細胞株に対する抗腫瘍活性を評価しました .

- 計算研究および実験評価により、この化合物の抗菌の可能性が明らかになりました。 合成された分子の中で、特定の誘導体(4c)は、試験した微生物に対して有意な活性を示しました .

- 研究者は、この構造に関連する化合物の肝毒性効果を調査してきました。 肝臓の健康への影響を理解することは、薬物の安全性評価に不可欠です .

- この化合物は、hERG II(ヒトエーテル-ア-ゴー-ゴー関連遺伝子カリウムチャネル)への影響について研究されています。 hERGチャネルの阻害は、薬物の安全性と心臓の健康に影響を与える可能性があります .

- 科学者は、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンコアを構築するための汎用的な合成方法を開発しました。 これらの方法は、芳香族アルデヒドおよびo-フェニレンジアミンを介したC–N結合の形成を含みます .

- イミダゾール含有部分は、創薬において貴重なシンソンとして役立ちます。 市販薬への存在は、その重要性を強調しています .

抗腫瘍活性

抗菌特性

肝毒性評価

hERG IIの阻害

合成経路および方法

創薬とその先

要約すると、この化合物の多様な特性は、科学的な探求にとってエキサイティングな対象となっています。研究者は、癌治療から創薬など、さまざまな分野での可能性を調査し続けています。 🌟 .

作用機序

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegenerative diseases.

Biochemical and Physiological Effects:

Studies have shown that (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

実験室実験の利点と制限

One advantage of using (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is that the compound is not commercially available and must be synthesized in the lab.

将来の方向性

There are several future directions for research on (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone. One direction is to further study its potential as an anti-cancer agent and to investigate its mechanism of action. Another direction is to study its potential as a neuroprotective agent and to investigate its effects in animal models of neurodegenerative diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for this compound to be used in the development of new materials and as a catalyst in organic reactions, which could also be explored in future research.

合成法

The synthesis method of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone involves the reaction of 2-bromo-1-(benzo[d]oxazol-2-yl)pyrrolidine with 1H-indole-2-carbaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.

特性

IUPAC Name |

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(22-13-11-14-6-1-3-8-16(14)22)17-9-5-12-23(17)20-21-15-7-2-4-10-18(15)25-20/h1-4,6-8,10,17H,5,9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLONCVWCSPGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)